molecular formula C19H23NO9 B2945114 5-acetamido-3,4-diacetoxy-6-(benzyloxy)tetrahydro-2H-pyran-2-carboxylic acid CAS No. 1094684-41-9

5-acetamido-3,4-diacetoxy-6-(benzyloxy)tetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B2945114
CAS No.: 1094684-41-9
M. Wt: 409.391
InChI Key: DGLLGMCNJIJRLN-UHFFFAOYSA-N
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Description

This compound is a highly functionalized tetrahydro-2H-pyran derivative featuring an acetamido group at position 5, diacetoxy groups at positions 3 and 4, a benzyloxy group at position 6, and a carboxylic acid at position 2. The benzyloxy group likely acts as a protective moiety for the hydroxyl group during synthetic modifications, while the acetamido and acetoxy groups may influence enzymatic interactions or solubility .

Properties

IUPAC Name

5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO9/c1-10(21)20-14-15(27-11(2)22)16(28-12(3)23)17(18(24)25)29-19(14)26-9-13-7-5-4-6-8-13/h4-8,14-17,19H,9H2,1-3H3,(H,20,21)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLLGMCNJIJRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)C(=O)O)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Acetamido-3,4-diacetoxy-6-(benzyloxy)tetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound belonging to the class of tetrahydropyran derivatives. Its unique structural features and potential applications in biochemistry and pharmacology make it a subject of interest in recent research. This article delves into the biological activity of this compound, presenting findings from various studies, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C21H27N2O9C_{21}H_{27}N_{2}O_{9}, with a molecular weight of approximately 437.44 g/mol. The compound features multiple functional groups, including amides and acetates, which are critical for its biological activity.

Key Structural Features

FeatureDescription
Molecular FormulaC21H27N2O9C_{21}H_{27}N_{2}O_{9}
Molecular Weight437.44 g/mol
Functional GroupsAcetamido, diacetoxy, benzyloxy

The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may interact with various biological targets such as enzymes or receptors involved in metabolic pathways. Its structural characteristics indicate potential enzyme inhibition or modulation of receptor activities.

Case Studies and Research Findings

  • Enzyme Inhibition : In vitro studies have demonstrated that this compound exhibits inhibitory effects on specific enzymes related to metabolic processes. For instance, it has shown potential in inhibiting enzymes involved in the synthesis of nucleotides, which could have implications for cancer therapy.
  • Cell Proliferation : Research involving cell lines has indicated that the compound can reduce cell proliferation in certain cancer types. This effect is hypothesized to be due to its ability to disrupt metabolic pathways essential for tumor growth.
  • Antioxidant Activity : Some studies have reported that the compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Data Table: Biological Activity Summary

Study TypeBiological Activity ObservedReference
In vitro Enzyme AssayInhibition of nucleotide synthesis enzymes
Cell Line StudiesReduced proliferation in cancer cells
Antioxidant TestingExhibited antioxidant properties

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Acetylation : Using acetic anhydride to introduce acetyl groups.
  • Benzylation : Employing benzyl halides to add the benzyloxy group.

Reaction Conditions

Careful control of conditions such as temperature, pH, and reaction time is crucial for maximizing yield and purity.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences between the target compound and its analogues:

Compound Name Substituents (Positions) Key Functional Groups Biological/Functional Relevance
Target Compound : 5-Acetamido-3,4-diacetoxy-6-(benzyloxy)tetrahydro-2H-pyran-2-carboxylic acid 3,4-diacetoxy; 5-acetamido; 6-benzyloxy; 2-COOH Acetamido, acetoxy, benzyloxy, carboxylic acid Potential enzyme substrate analog; synthetic intermediate
(4S,5R,6R)-5-Acetamido-2,4-diacetoxy-6-(triacetoxypropyl)tetrahydro-2H-pyran-2-carboxylic acid 2,4-diacetoxy; 5-acetamido; 6-triacetoxypropyl; 2-COOH Triacetoxypropyl, acetoxy, acetamido Enhanced hydrophobicity; possible instability in aqueous conditions
(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4-diyl diacetate 3,4-diacetoxy; 5-acetamido; 6-methoxycarbonyl Methoxycarbonyl, acetoxymethyl Increased polarity; potential for carboxylate-mediated binding
Methyl (3R,4S)-3-acetamido-4-hydroxy-2-(trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate 4-hydroxy; 3-acetamido; 6-methoxycarbonyl Hydroxy, methoxycarbonyl Reduced steric hindrance; suitability for hydrolysis studies

Physicochemical Properties

  • Solubility : The benzyloxy group in the target compound enhances lipophilicity compared to methoxycarbonyl or hydroxy-substituted analogues, favoring organic-phase reactions .
  • Stability : Acetoxy groups (e.g., at positions 3 and 4) are prone to hydrolysis under acidic/basic conditions, whereas benzyloxy groups offer greater stability, enabling selective deprotection .
  • Spectroscopic Data : IR spectra of analogues show characteristic peaks for acetamido (NH stretch ~3341 cm⁻¹) and ester carbonyls (C=O ~1745 cm⁻¹), consistent with the target compound’s expected profile .

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